molecular formula C14H11N3O5 B4887889 N'-(cyanoacetyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide

N'-(cyanoacetyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide

Cat. No. B4887889
M. Wt: 301.25 g/mol
InChI Key: OVIXFSBBJXFXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanoacetyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide, also known as CACH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of coumarin and has shown promising results in several studies related to medicinal chemistry, drug discovery, and biological research.

Scientific Research Applications

N'-(cyanoacetyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported the compound's ability to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. These enzymes are involved in several physiological processes and have been linked to the development of various diseases, such as Alzheimer's, Parkinson's, and cancer. N'-(cyanoacetyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide has also been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N'-(cyanoacetyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide involves the inhibition of enzyme activity by binding to the active site of the enzyme. The compound's cyanoacetyl group is believed to play a crucial role in the inhibition process by forming a covalent bond with the enzyme's nucleophilic residues. The resulting complex is stable and irreversible, leading to a prolonged inhibition of the enzyme activity.
Biochemical and Physiological Effects
N'-(cyanoacetyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide has been shown to exhibit several biochemical and physiological effects in various studies. The compound's ability to inhibit enzyme activity has been linked to its antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body. N'-(cyanoacetyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide has also been reported to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

N'-(cyanoacetyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide has several advantages for lab experiments, including its high purity and good yields during synthesis. The compound's ability to inhibit enzyme activity also makes it a useful tool for studying enzyme kinetics and structure-activity relationships. However, N'-(cyanoacetyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide's limited solubility in water can be a limitation for some experiments, requiring the use of organic solvents.

Future Directions

There are several future directions for further research on N'-(cyanoacetyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide. One potential area of study is the compound's potential as a drug candidate for the treatment of various diseases, such as Alzheimer's, Parkinson's, and cancer. Further studies on the compound's mechanism of action and structure-activity relationships can also help optimize its potency and selectivity. Additionally, research on the compound's pharmacokinetic and pharmacodynamic properties can help determine its efficacy and safety in vivo. Finally, the development of new synthesis methods or modifications to the current method can help improve the compound's yield and purity, making it more accessible for large-scale production.
Conclusion
In conclusion, N-(cyanoacetyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide is a promising chemical compound with potential applications in medicinal chemistry, drug discovery, and biological research. Its ability to inhibit enzyme activity, exhibit antioxidant and anti-inflammatory properties, and induce cytotoxic effects on cancer cells make it a potential candidate for the development of new drugs. Further research on the compound's mechanism of action, biochemical and physiological effects, and future directions can help unlock its full potential and pave the way for new discoveries in the field of science.

Synthesis Methods

The synthesis of N'-(cyanoacetyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with acetic anhydride and sodium cyanide in the presence of a catalyst. The resulting product is then treated with hydrazine hydrate to obtain the final compound. The synthesis method has been reported to yield a high purity product with good yields, making it a viable option for large-scale production.

properties

IUPAC Name

N'-(2-cyanoacetyl)-6-methoxy-2-oxochromene-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c1-21-9-2-3-11-8(6-9)7-10(14(20)22-11)13(19)17-16-12(18)4-5-15/h2-3,6-7H,4H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIXFSBBJXFXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(cyanoacetyl)-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.